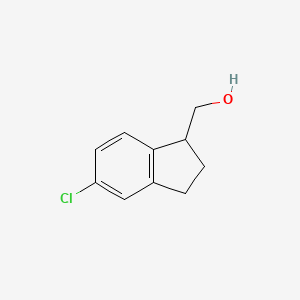

(5-Chloro-indan-1-yl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSCXMZIJZUPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CO)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272477 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711017-67-3 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=711017-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Elucidation and Structural Analysis of 5 Chloro Indan 1 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Detailed experimental NMR data for (5-Chloro-indan-1-yl)-methanol is not available in the public domain. A predictive analysis would be necessary to populate the following sections.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

Predicted ¹H NMR data would show distinct signals for the aromatic, benzylic, aliphatic, and alcohol protons. The protons on the five-membered ring would exhibit complex splitting patterns due to diastereotopicity.

Carbon-13 (¹³C) NMR Spectral Interpretation and Multiplicity Analysis

Predicted ¹³C NMR data would indicate the number of unique carbon environments. The carbon attached to the hydroxyl group would appear in the aliphatic region, shifted downfield due to the electronegative oxygen.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Analysis of 2D NMR spectra such as COSY, HSQC, and HMBC would be crucial to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

An experimental IR spectrum for this compound is not publicly available. A predicted spectrum would feature a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-C and C-O stretching bands.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Specific mass spectrometry data for this compound has not been found in the searched databases.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be required to determine the exact mass of the molecular ion and confirm the elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is invaluable for monitoring the progress of chemical reactions and confirming the identity and purity of synthetic products.

In the synthesis of this compound, which is typically produced by the reduction of 5-chloro-1-indanone (B154136), GC-MS plays a crucial role. The reaction mixture can be sampled at various time points and analyzed to track the disappearance of the starting material and the appearance of the desired product. The gas chromatogram would show distinct peaks for the starting ketone, the final alcohol product, and any reaction intermediates or byproducts. The retention time of each component is a characteristic feature that aids in its identification under a specific set of chromatographic conditions.

The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner, generating a unique mass spectrum for each compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific functional groups, such as the hydroxyl group (-OH) or parts of the indane ring structure. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would also be a key diagnostic feature in the mass spectrum, with the molecular ion region showing two peaks separated by two mass units (M+ and M+2).

Table 1: Hypothetical GC-MS Data for Reaction Monitoring in the Synthesis of this compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 5-Chloro-1-indanone | 8.5 | M+, (M+2)+, [M-CO]+, [M-Cl]+ |

| This compound | 9.2 | M+, (M+2)+, [M-OH]+, [M-CH₂OH]+, [M-Cl]+ |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a GC-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Aromatic systems typically exhibit two main absorption bands: the E-band (arising from π → π* transitions of the benzene ring) and the B-band (also from π → π* transitions, but of lower energy and intensity).

For the parent compound, 1-indanol, high-resolution UV spectroscopy has been used to study its S₁ ← S₀ electronic transition in detail. rsc.orgrsc.org The spectrum reveals the vibrational structure associated with the electronic transition, providing insights into the geometry of the molecule in both its ground and excited electronic states. rsc.org

The presence of a chlorine atom on the benzene ring of this compound is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted 1-indanol. This is due to the electron-donating effect of the chlorine atom's lone pairs via resonance, which raises the energy of the highest occupied molecular orbital (HOMO). Furthermore, the solvent in which the spectrum is recorded can influence the position and intensity of the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Description |

| π → π* (E-band) | ~220-240 | High-energy transition of the aromatic ring. |

| π → π* (B-band) | ~270-290 | Lower-energy transition of the aromatic ring, often with fine structure. |

Note: The data in this table is an estimation based on the known spectroscopic behavior of similar aromatic compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.

While a crystal structure for this compound is not publicly available, X-ray crystallography has been successfully applied to other functionalized indane derivatives. For example, the crystal structures of indane-core CD4-mimetic compounds have been determined, revealing the precise conformation of the indane scaffold and the orientation of its substituents. nih.gov These studies are crucial for understanding the structure-activity relationships of these biologically active molecules.

In a hypothetical crystal structure of this compound, one would expect to observe specific intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. These interactions play a significant role in dictating the packing of the molecules in the crystal lattice. The conformation of the five-membered ring of the indane system, which can adopt an envelope or twisted conformation, would also be clearly defined.

Table 3: Illustrative Crystallographic Data for a Functionalized Indane Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is for a representative functionalized indane derivative and is provided for illustrative purposes.

The determination of the absolute configuration is particularly important for compounds with biological activity, as different enantiomers often exhibit different pharmacological effects.

Theoretical and Computational Investigations of 5 Chloro Indan 1 Yl Methanol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like (5-Chloro-indan-1-yl)-methanol from first principles. These methods are used to determine the molecule's geometry, electronic structure, and other physicochemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. For a molecule such as this compound, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Commonly used DFT functionals, such as B3LYP or PBE, would be paired with a suitable basis set (e.g., 6-31G* or larger) to provide a reliable description of the electron density and, consequently, the molecular geometry. Upon achieving a stable geometry, a wealth of electronic properties can be calculated, including the distribution of electron density, electrostatic potential maps, and atomic charges. These calculations would reveal the reactive sites of the molecule and provide insights into its intermolecular interactions.

Ab Initio and Semi-Empirical Approaches for High-Level Calculations

For more precise energy calculations and to validate DFT results, ab initio methods could be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of theoretical accuracy. These high-level calculations are particularly valuable for determining accurate reaction energies and activation barriers if the reactivity of this compound were to be investigated.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, alternative. By incorporating some experimentally derived parameters, these methods can handle larger molecular systems or perform preliminary conformational searches more efficiently before refining the results with more robust methods like DFT or ab initio calculations.

Conformational Analysis and Energetics

The flexibility of the five-membered ring and the rotatable hydroxymethyl group in this compound suggests the existence of multiple stable conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior.

Potential Energy Surface Mapping

A systematic search of the potential energy surface (PES) would be conducted to identify all low-energy conformers. This is often achieved by systematically rotating the key dihedral angles—specifically, the C-C bond connecting the hydroxymethyl group to the indan (B1671822) ring and the bonds within the five-membered ring—and calculating the energy at each point. The resulting energy landscape would reveal the global minimum energy structure as well as other local minima, which represent other stable conformers.

Diastereomeric and Enantiomeric Stability Calculations

This compound possesses a chiral center at the C1 position of the indan ring. This gives rise to two enantiomers, (R)- and (S)-(5-Chloro-indan-1-yl)-methanol. Computational methods would be used to confirm that these enantiomers have identical energies. If additional chiral centers were present, the relative energies of the resulting diastereomers would be calculated to determine their thermodynamic stability. These calculations are vital for understanding the stereochemistry of the molecule.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. For this compound, an analysis of its molecular orbitals would offer significant insights.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. Visualization of the HOMO and LUMO would show their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, characterizing it as a nucleophile or a base. youtube.com Conversely, the LUMO's energy relates to the molecule's ability to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal how the chloro, hydroxyl, and indan substituents influence the electronic properties. The analysis can quantify the effects of these substituent groups on the HOMO and LUMO energy levels. researchgate.netrsc.org Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these orbital energies and visualize their spatial distribution. mdpi.com

Illustrative FMO Data for this compound This table presents hypothetical data to illustrate the typical output of an FMO analysis.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is a valuable tool for predicting and understanding a molecule's reactive sites, particularly for electrophilic and nucleophilic attacks. walisongo.ac.id The MEP map displays different potential values on the electron density surface, typically using a color spectrum. openstax.org Regions with a negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. nih.govwalisongo.ac.id

In the case of this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would be expected to have a positive potential, making it a likely site for nucleophilic interaction. The aromatic ring would exhibit regions of negative potential above and below the plane of the ring. nih.govresearchgate.net

Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity)

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ²/2η, where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2). scielo.org.mx

These descriptors offer a detailed understanding of the chemical behavior of this compound, such as its tendency to participate in electron transfer processes. researchgate.net

Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data based on FMO energies to demonstrate the calculation of global reactivity descriptors.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.5 | -EHOMO |

| Electron Affinity (A) | 1.2 | -ELUMO |

| Chemical Hardness (η) | 2.65 | (I - A) / 2 |

| Chemical Softness (S) | 0.38 | 1 / η |

| Electronegativity (χ) | 3.85 | (I + A) / 2 |

Simulation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting various spectroscopic data, providing insights that complement experimental findings. nih.govchemrxiv.org

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.gov DFT calculations are commonly employed to compute the chemical shifts (¹H and ¹³C) for NMR spectroscopy and the vibrational frequencies for IR spectroscopy. researchgate.net These computational approaches can help in the assignment of experimental signals and in understanding the molecule's structure and bonding. researchgate.net For this compound, predicted NMR chemical shifts would help in assigning the signals for each proton and carbon atom, while the calculated IR spectrum would identify the characteristic vibrational modes, such as the O-H stretch of the alcohol and the C-Cl stretch.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table shows hypothetical ¹³C NMR chemical shift values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-OH) | 75 |

| C2 (CH₂) | 30 |

| C3 (CH₂) | 35 |

| Aromatic Carbons | 120-145 |

Illustrative Predicted IR Frequencies for this compound This table shows hypothetical IR vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400 |

| Aromatic C-H stretch | 3050 |

| Aliphatic C-H stretch | 2950 |

| C-O stretch | 1050 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions. researchgate.netmdpi.com For this compound, computational studies could investigate how the chloro and hydroxyl substituents on the indane scaffold affect the electronic transitions and photophysical properties. mdpi.com The simulated spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's electronic structure. researchgate.net

Illustrative Predicted UV-Vis and Fluorescence Data for this compound This table presents hypothetical data for the primary electronic transition.

| Parameter | Predicted Value |

|---|---|

| Absorption λmax | 270 nm |

| Molar Absorptivity (ε) | 1500 M⁻¹cm⁻¹ |

| Emission λmax | 310 nm |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms and analyzing the structures and energies of transition states. whiterose.ac.uknih.gov A plausible synthetic route to this compound is the reduction of the corresponding ketone, 5-chloro-indan-1-one.

Computational studies can model this reduction reaction to determine the most likely mechanism. This involves locating the transition state structure on the potential energy surface and calculating its energy, which corresponds to the activation energy of the reaction. nih.gov By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. This type of analysis provides detailed insights into the bond-forming and bond-breaking processes that occur during the reaction. whiterose.ac.uk

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the behavior of a solute molecule by altering its geometric structure, electronic properties, and reactivity. Computational chemistry provides powerful tools to investigate these solvent effects, offering molecular-level insights that are often difficult to obtain through experimental means alone. Theoretical studies on molecules similar to this compound demonstrate that properties such as conformational stability, dipole moment, and the energies of frontier molecular orbitals, as well as the energetics of chemical reactions, are sensitive to the polarity and nature of the solvent. ucsb.educhemrxiv.orgnih.gov

To model these phenomena, two primary approaches are employed in computational chemistry: implicit and explicit solvent models. fiveable.mewikipedia.orgacs.org

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) and the related Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), treat the solvent as a continuous, structureless medium with a defined dielectric constant. fiveable.meacs.org The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized continuum. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. fiveable.meresearchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. ucsb.eduwikipedia.org However, it is computationally much more demanding due to the significant increase in the number of atoms. Hybrid models, often within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, combine a quantum mechanical description of the solute with a classical molecular mechanics description of the explicit solvent molecules, offering a balance between accuracy and computational cost. rsc.org

Influence on Molecular Properties

The polarity of the solvent can induce significant changes in the electronic structure and conformational preferences of this compound. The presence of polar functional groups—the hydroxyl (-OH) and chloro (-Cl) groups—makes this molecule susceptible to stabilization through dipole-dipole interactions and hydrogen bonding with solvent molecules.

One of the key properties affected is the dipole moment . In the gas phase, the molecule has an intrinsic dipole moment. When placed in a polar solvent, the solvent's reaction field induces a change in the solute's electron distribution, typically leading to an increase in the magnitude of its dipole moment. distantreader.orgarxiv.org This effect generally becomes more pronounced as the dielectric constant of the solvent increases. Theoretical calculations can predict this trend by optimizing the geometry of this compound in the presence of different implicit solvent models.

The conformational stability of the molecule is also influenced by the solvent. This compound can exist in different conformations, primarily due to the rotation around the C1-C(methanol) bond. In a nonpolar solvent, the relative stability of these conformers is governed mainly by intramolecular forces. In a polar solvent, conformers with a larger dipole moment will be preferentially stabilized, potentially altering the conformational landscape and the population of different rotamers at equilibrium. nih.gov

The following table provides hypothetical data illustrating the expected effect of solvent polarity on the calculated dipole moment and the relative energy of a higher-dipole moment conformer of this compound.

Table 1: Illustrative Calculated Molecular Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Conformational Energy (kcal/mol)† |

| Gas Phase | 1.0 | 2.15 | 0.50 |

| Toluene | 2.4 | 2.58 | 0.42 |

| Tetrahydrofuran (THF) | 7.5 | 2.95 | 0.25 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.8 | 3.48 | 0.05 |

| Water | 78.4 | 3.65 | 0.00 |

This table is generated for illustrative purposes based on general principles of computational chemistry and does not represent experimentally verified data. †Relative energy of a hypothetical conformer with a higher dipole moment compared to the most stable conformer in that solvent. A lower value indicates greater stabilization.

Influence on Reactivity

Solvents can dramatically alter the rates and mechanisms of chemical reactions. chemrxiv.orgchemrxiv.org According to transition state theory, a reaction's rate is determined by the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. Solvents can modify ΔG‡ by differentially stabilizing or destabilizing the reactants and the transition state. chemrxiv.org

For a reaction involving this compound, such as an esterification or a nucleophilic substitution at the C1 position (after conversion of the hydroxyl group to a better leaving group), the nature of the transition state is critical.

If the transition state is more polar or more charged than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. chemrxiv.org

Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down.

Computational methods can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energies in different solvents. By comparing the ΔG‡ values in various solvent models, a theoretical prediction of the kinetic solvent effect can be obtained. rsc.orgrsc.org

The table below presents hypothetical activation free energies for a representative SN1-type reaction involving a derivative of this compound, where a carbocationic intermediate is formed. Such a reaction is expected to be significantly accelerated by polar, protic solvents that can stabilize the charged intermediate and transition state.

Table 2: Hypothetical Calculated Activation Free Energies (ΔG‡) for a Reaction of a this compound Derivative

| Solvent | Dielectric Constant (ε) | Reaction Type | Calculated ΔG‡ (kcal/mol) |

| Hexane | 1.9 | SN1 | 35.2 |

| Diethyl Ether | 4.3 | SN1 | 31.5 |

| Acetone | 20.7 | SN1 | 26.8 |

| Ethanol (B145695) | 24.6 | SN1 | 23.1 |

| Water | 78.4 | SN1 | 19.5 |

This table is generated for illustrative purposes based on general principles of computational chemistry and does not represent experimentally verified data.

Derivatization Chemistry and Mechanistic Reaction Pathways of 5 Chloro Indan 1 Yl Methanol

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol group of (5-Chloro-indan-1-yl)-methanol can be selectively oxidized to either the corresponding aldehyde, (5-Chloro-indan-1-yl)-carbaldehyde, or the carboxylic acid, 5-Chloro-indan-1-carboxylic acid, by choosing appropriate oxidizing agents and reaction conditions.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. gordon.eduugm.ac.idresearchgate.net The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to yield the aldehyde. Another widely used method involves Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations, often with a co-oxidant like sodium hypochlorite, provide a greener alternative for the synthesis of the aldehyde. rsc.orgorganic-chemistry.orgorganic-chemistry.orgpku.edu.cn

For the conversion to 5-Chloro-indan-1-carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this two-step oxidation (alcohol to aldehyde to carboxylic acid) in a single pot include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. A two-step, one-pot procedure involving an initial TEMPO-catalyzed oxidation to the aldehyde, followed by the addition of sodium chlorite (B76162) (NaClO₂), is also an efficient method for obtaining the carboxylic acid. researchgate.net

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | PCC, Alumina | Benzaldehyde | 62-92% ugm.ac.id |

| 4-Nitrobenzyl alcohol | Cu(I)/TEMPO, Air | 4-Nitrobenzaldehyde | ~65% rsc.org |

| Benzyl alcohol | NaClO/TEMPO/Co(OAc)₂ | Benzaldehyde | High organic-chemistry.org |

| Substituted Benzyl alcohols | Pyridinium bromochromate | Substituted Benzaldehydes | Moderate to High dergipark.org.tr |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group and must be activated for nucleophilic substitution to occur. This is typically achieved by protonation in the presence of strong acids or by conversion to a better leaving group, such as a tosylate, mesylate, or halide.

Direct conversion to the corresponding halide, 1-chloromethyl-5-chloro-indane, can be accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). askfilo.comyoutube.comlibretexts.org The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. askfilo.comyoutube.com Depending on the reaction conditions, the substitution can proceed via an Sₙ2 mechanism, leading to inversion of configuration if the starting alcohol is chiral, or via an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration. libretexts.org

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide variety of nucleophiles in Sₙ2 reactions. For example, reaction with sodium azide (B81097) (NaN₃) would yield 1-azidomethyl-5-chloro-indane, while reaction with sodium cyanide would give the corresponding nitrile. researchgate.netorganic-chemistry.org The Sₙ2 nature of these reactions ensures a predictable stereochemical outcome (inversion of configuration at the C1 position). researchgate.net

Table 2: Nucleophilic Substitution of Activated Benzylic Alcohols

| Substrate | Reagent | Nucleophile | Product | Mechanism |

|---|---|---|---|---|

| Chiral secondary benzylic alcohol | SOCl₂ | Cl⁻ | Inverted benzyl chloride | Sₙ2 youtube.com |

| Benzylic tosylate | NaN₃ | N₃⁻ | Benzyl azide | Sₙ2 researchgate.net |

| Benzylic bromide | NaN₃ | N₃⁻ | Benzyl azide | Sₙ2 nih.gov |

| Benzylic alcohol | TCT/DMSO | Cl⁻ | Benzyl chloride | Sₙ2 thieme-connect.com |

Ring-Opening and Rearrangement Reactions

The indane skeleton is relatively stable; however, under certain conditions, particularly those involving the formation of a carbocation at the C1 position, skeletal rearrangements can be envisioned. Such a carbocation could be generated from this compound under strong acidic conditions, where the protonated hydroxyl group departs as a water molecule.

The resulting primary carbocation is highly unstable and would likely undergo a rapid rearrangement to a more stable carbocation. A 1,2-hydride shift from the C2 position to the exocyclic methylene (B1212753) carbon is not possible. However, a Wagner-Meerwein rearrangement could occur, involving the migration of one of the C-C bonds of the five-membered ring. wikipedia.orglscollege.ac.inscribd.com This would lead to a ring-expanded, more stable secondary or tertiary carbocation within a six-membered ring structure, such as a tetralone derivative. The driving force for such a rearrangement would be the relief of ring strain in the five-membered ring and the formation of a more stable carbocationic intermediate. chemistrysteps.com It is important to note that these are plausible reaction pathways based on fundamental principles of carbocation chemistry, and their occurrence would be highly dependent on the specific reaction conditions.

Stereochemical Control in Derivatization Processes

Since the C1 carbon of this compound is a stereocenter, controlling the stereochemistry during derivatization is a critical aspect of its chemistry. Reactions that proceed via an Sₙ2 mechanism, such as the nucleophilic displacement of a tosylate or mesylate derivative, will occur with a predictable inversion of configuration. acs.org This allows for the synthesis of enantiomerically pure derivatives from an enantiomerically enriched starting alcohol.

Reactions involving an Sₙ1 mechanism, which proceeds through a planar carbocation intermediate, would lead to racemization. Therefore, conditions that favor Sₙ1 pathways, such as the use of strong acids with weakly nucleophilic counter-ions, should be avoided if stereochemical integrity is to be maintained.

Asymmetric synthesis methodologies can also be employed to introduce new stereocenters with high selectivity. For example, the asymmetric oxidation of the alcohol could be attempted using chiral catalysts to produce an enantioenriched aldehyde. Furthermore, catalytic asymmetric addition reactions to the aldehyde derived from the alcohol would allow for the diastereoselective synthesis of more complex chiral molecules. nih.govacs.org

Catalytic Transformations Involving this compound as Substrate or Precursor

The reactivity of this compound and its derivatives can be significantly enhanced and controlled through the use of various catalytic systems.

Transition Metal-Catalyzed Reactions

The hydroxyl group of this compound can be activated under transition metal catalysis for cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling of the alcohol, or more commonly its tosylate or mesylate derivative, with boronic acids can be used to form a C-C bond at the benzylic position, yielding 1-arylmethyl-5-chloro-indane derivatives. rsc.orgresearchgate.net Similarly, nickel-catalyzed cross-coupling reactions with Grignard reagents or organozinc reagents are also effective for the formation of C-C bonds. acs.orgnih.gov These reactions often proceed with high stereospecificity, allowing for the transfer of chirality from the starting alcohol to the product. acs.org

Furthermore, the alcohol can be a substrate in borrowing hydrogen or hydrogen autotransfer reactions, where it is transiently oxidized to the aldehyde, which then participates in a subsequent reaction, such as an aldol (B89426) condensation or an amination, followed by reduction of the intermediate by the initially abstracted hydrogen.

Table 3: Examples of Transition Metal-Catalyzed Reactions of Benzylic Alcohols/Derivatives

| Substrate | Catalyst | Coupling Partner | Product Type |

|---|---|---|---|

| Benzyl alcohol | Pd(PPh₃)₄ | Arylboronic acid | Diarylmethane rsc.orgresearchgate.net |

| Benzylic ether | Ni(cod)₂/ligand | Grignard reagent | Diarylalkane acs.org |

| Benzyl alcohol | CuCl₂/TMEDA | Aryl acetonitrile | α-Alkylated nitrile nih.gov |

| Racemic Benzyl Ester | Pd/Cu dual catalyst | Aldimine ester | Chiral α-benzyl α-amino acids chinesechemsoc.org |

Organocatalytic Applications

Organocatalysis offers a metal-free approach to the derivatization of this compound and its corresponding aldehyde. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of the aldehyde obtained from the oxidation of the starting alcohol. For instance, enantioselective α-amination, α-alkylation, or Michael additions can be achieved with high stereocontrol.

The alcohol itself can participate in organocatalytic reactions. For example, it can be a nucleophile in enantioselective acylation reactions catalyzed by chiral amines or phosphines, leading to the formation of chiral esters. Furthermore, visible-light-driven organocatalytic methods can be employed for the alkoxylation of C-H bonds using the alcohol as the alkoxy source. nih.gov An enantioselective fluorination-induced Wagner-Meerwein rearrangement has been reported in an organocatalytic system, suggesting the potential for complex skeletal rearrangements with stereocontrol. semanticscholar.org

Multi-Component Reactions Incorporating the Indanol Moiety

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The indanol moiety of this compound, with its reactive hydroxyl group, is a prime candidate for incorporation into various MCRs. The following subsections describe plausible MCRs where this compound could serve as a key building block.

Hypothetical Ugi Reaction

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. In this context, this compound could be oxidized to the corresponding aldehyde, 5-chloro-indan-1-carbaldehyde, which could then participate in a U-4CR.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Hypothetical Product |

| 5-Chloro-indan-1-carbaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(5-chloro-indan-1-yl)-2-(phenylamino)acetamide |

Hypothetical Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy carboxamide. Similar to the Ugi reaction, the oxidized form of this compound, 5-chloro-indan-1-carbaldehyde, could be a suitable substrate.

| Reactant 1 (Carbonyl) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Hypothetical Product |

| 5-Chloro-indan-1-carbaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 1-(5-Chloro-indan-1-yl)-1-(cyclohexylcarbamoyl)methyl benzoate |

Mechanistic Investigations of Reaction Intermediates and Reaction Pathways

The mechanistic pathways for the derivatization of this compound would be dictated by the nature of the reactants and catalysts involved. The presence of the hydroxyl group on a chiral center and the electron-withdrawing chloro-substituent on the aromatic ring are key features that would influence the reaction intermediates and pathways.

Formation of Key Intermediates in Acid-Catalyzed Reactions

In the presence of an acid catalyst, the hydroxyl group of this compound can be protonated to form an oxonium ion. This is a crucial first step in many reactions, as it transforms the hydroxyl group into a good leaving group (water). The departure of water would lead to the formation of a secondary benzylic carbocation.

The stability of this carbocation is a critical factor in determining the reaction's feasibility and outcome. The indane structure provides some steric hindrance, and the electron-withdrawing effect of the chlorine atom at the 5-position would slightly destabilize the carbocation by pulling electron density away from the positively charged carbon. However, the carbocation is still resonance-stabilized by the benzene (B151609) ring.

Mechanistic Pathway of a Hypothetical Electrophilic Substitution

An example of a reaction proceeding through such an intermediate would be a Friedel-Crafts-type alkylation of an aromatic compound with this compound in the presence of a Lewis acid.

Activation of the Alcohol: The Lewis acid (e.g., AlCl₃) coordinates to the hydroxyl group, making it a better leaving group.

Formation of the Carbocation: The activated hydroxyl group departs, forming the 5-chloro-indan-1-yl carbocation.

Electrophilic Attack: The carbocation acts as an electrophile and attacks an electron-rich aromatic ring (e.g., benzene).

Deprotonation: A proton is lost from the attacked aromatic ring to restore aromaticity, yielding the final product.

Computational Studies on Similar Systems

Applications of 5 Chloro Indan 1 Yl Methanol in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The enantiomerically pure forms of (5-Chloro-indan-1-yl)-methanol serve as valuable chiral building blocks, or synthons, for the asymmetric synthesis of more complex molecules. The indane framework provides a rigid and predictable stereochemical environment, which is crucial for controlling the three-dimensional arrangement of atoms in the target molecule. The development of synthetic methods to produce enantiomerically pure indane derivatives has been an active area of research, as these scaffolds are prevalent in numerous biologically active compounds. acs.org

The synthesis of fused indane derivatives with multiple chiral centers often relies on asymmetric reactions where the stereochemistry is carefully controlled. nih.gov While direct examples detailing the use of this compound as the primary chiral building block are not extensively documented in publicly available literature, the established importance of the chiral indane scaffold strongly suggests its utility. acs.org The hydroxyl group of this compound can be readily converted into other functional groups, allowing for further elaboration of the molecular structure while retaining the crucial stereochemical information of the indane core.

Precursor to Pharmaceutically and Agrochemicaly Relevant Scaffolds

The primary application of the 5-chloro-indanoyl moiety lies in its role as a key intermediate for the synthesis of a wide range of biologically active molecules, spanning both the pharmaceutical and agrochemical sectors. The precursor to this compound, 5-chloro-1-indanone (B154136), is a well-established starting material in these industries. nbinno.compatsnap.com

In the realm of agrochemicals, 5-chloro-1-indanone is a critical intermediate in the production of the oxadiazine insecticide, Indoxacarb (B177179). nbinno.comasianpubs.orgresearchgate.netasianpubs.orgrsc.org The synthesis of the active (S)-enantiomer of Indoxacarb involves the elaboration of the 5-chloro-1-indanone core. rsc.orgepo.org Asymmetric synthesis strategies are employed to introduce the necessary chirality, and the reduction of the ketone in a substituted 5-chloro-1-indanone derivative to an alcohol is a key transformation in this process. epo.orggoogle.com This highlights the potential of chiral this compound derivatives as direct precursors in the synthesis of this important agrochemical.

The indanone scaffold, including its 5-chloro substituted derivatives, is also a promising framework for the discovery of new drugs. nih.govguidechem.com Research has shown that compounds bearing the indanone core exhibit a broad spectrum of pharmacological activities. They have been investigated for their potential as:

Anticonvulsants nbinno.comchemicalbook.com

Anticholinergics nbinno.comchemicalbook.com

Anti-cancer agents chemicalbook.comchemimpex.comrjptonline.org

Anti-inflammatory and analgesic drugs chemimpex.comrjptonline.org

Antiviral compounds rjptonline.org

Antimalarials rjptonline.org

Agents for neurodegenerative disorders , such as Alzheimer's and Parkinson's disease. nih.govguidechem.com

The synthesis of these potential therapeutic agents often involves modifications of the indanone ring system, where the carbonyl group is a key site for chemical transformations. The reduction of 5-chloro-1-indanone to this compound would provide a versatile intermediate for the synthesis of a diverse library of compounds for drug discovery.

Below is a table summarizing the key intermediates and their roles in the synthesis of Indoxacarb:

| Intermediate | Role in Synthesis |

| 5-Chloro-1-indanone | Starting material for the synthesis of the indane portion of Indoxacarb. nbinno.comasianpubs.orgresearchgate.netasianpubs.orgrsc.org |

| 5-Chloro-2-methoxycarbonyl-1-indanone | A key intermediate formed from 5-chloro-1-indanone, which is further functionalized. asianpubs.orgresearchgate.netasianpubs.org |

| (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone | The chiral intermediate that sets the stereochemistry for the active (S)-enantiomer of Indoxacarb. rsc.orgepo.orggoogle.com |

Development of Novel Ligands and Catalysts for Asymmetric Transformations

The rigid and well-defined structure of the indane scaffold makes it an attractive backbone for the design of chiral ligands used in asymmetric catalysis. acs.org Chiral ligands are crucial for controlling the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other. The development of novel chiral ligands based on privileged scaffolds is a significant area of research in organic chemistry. oup.com

Indane-based chiral ligands have been successfully employed in a variety of asymmetric transformations, including copper-catalyzed domino reactions. mdpi.com The stereogenic center at the 1-position of the indane ring can effectively influence the chiral environment around a metal center, thereby directing the approach of reactants and leading to high enantioselectivity.

While direct synthesis of ligands from this compound is not extensively reported, the potential is evident. The hydroxyl group can be used as a handle to attach phosphine, amine, or other coordinating groups, which are common features of chiral ligands. Furthermore, the chloro substituent on the aromatic ring can be used to tune the electronic properties of the resulting ligand, which can have a significant impact on the catalytic activity and selectivity of the corresponding metal complex. The development of chiral indenyl ligands for asymmetric C-H activation highlights the ongoing interest in this scaffold for creating innovative catalytic systems. researchgate.net

The following table provides examples of reaction types where indane-based chiral ligands have shown promise:

| Asymmetric Reaction Type | Metal Catalyst | Chiral Ligand Scaffold |

| Electrophilic Reactions | Chalcogenide | Indane-based amino |

| Domino Kinugasa/Michael Reaction | Copper | Indane-bisoxazoline |

| C-H Activation | Rhodium | Chiral indenyl |

Conclusion and Future Research Directions

Summary of Current Research Advances and Contributions

Research surrounding (5-Chloro-indan-1-yl)-methanol is intrinsically linked to the synthesis and derivatization of its parent scaffold, the indanone system. The primary precursor, 5-chloro-1-indanone (B154136), is a significant intermediate in the production of agrochemicals, such as the pesticide indoxacarb (B177179), and various biomedical compounds. chemicalbook.com Current synthetic advancements have largely focused on efficient preparations of this key ketone. Methodologies include intramolecular Friedel-Crafts acylation of precursors like 3-chloro-phenylpropionic acid, which can be synthesized from 3-chlorobenzaldehyde (B42229) and propionic acid. beilstein-journals.orggoogle.comchemicalbook.com Alternative routes starting from chlorobenzene (B131634) and 3-chloropropionyl chloride have also been developed, utilizing catalysts such as aluminum trichloride (B1173362), often in combination with molten salts to optimize reaction conditions. patsnap.com

The conversion of 5-chloro-1-indanone to this compound represents a critical reduction step. Research in the broader field of indanols has made significant contributions here, particularly in the area of asymmetric synthesis to produce enantiomerically pure alcohols. uwindsor.caddugu.ac.inuvic.ca Biocatalytic reduction of indanones using whole-cell systems, such as Lactobacillus paracasei, has been demonstrated as a green and highly enantioselective method for producing chiral indanols. tandfonline.comtandfonline.com These chiral indanols are valuable building blocks; for instance, (S)-1-indanol is a known precursor for drugs used in the therapy of Parkinson's disease. tandfonline.comtandfonline.com The existing body of work thus establishes this compound as a readily accessible intermediate, with its true value realized in its potential for further chemical modification and application.

Identification of Unexplored Synthetic Routes and Methodologies

While Friedel-Crafts acylation is a well-established route to the 5-chloro-1-indanone precursor, several modern synthetic methodologies remain largely unexplored for this specific system. Asymmetric transfer hydrogenation, a powerful technique for the enantioselective reduction of ketones, presents a promising alternative to biocatalysis for accessing chiral this compound. This approach, often employing ruthenium or rhodium catalysts with chiral ligands, could offer high yields and enantiomeric excess under mild conditions.

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Description | Reference(s) |

| Friedel-Crafts Acylation | 3-Chlorobenzaldehyde, Propionic Acid | Formic acid, Diethylamine, Zinc chloride | A two-step process involving the formation of 3-chloro-phenylpropionic acid followed by intramolecular acylation. | google.comchemicalbook.com |

| Friedel-Crafts Acylation | Chlorobenzene, 3-Chloropropionyl chloride | Aluminum trichloride, Sodium chloride | A direct cyclization method to form the indanone ring system. | patsnap.com |

| Biocatalytic Reduction | 1-Indanone (B140024) (unsubstituted model) | Lactobacillus paracasei BD71 | Asymmetric reduction of the ketone to the corresponding chiral alcohol with high enantiomeric excess. | tandfonline.comtandfonline.com |

Prospective Advancements in Computational Modeling for Halogenated Indanol Systems

Computational chemistry offers powerful tools to accelerate research into halogenated indanol systems like this compound. mdpi.com A significant area for advancement lies in modeling the halogen bond, a noncovalent interaction where the chlorine atom acts as an electrophilic region (σ-hole). nih.gov Utilizing quantum mechanics (QM) and hybrid QM/Molecular Mechanics (MM) methods, the nature and strength of halogen bonds between the chloro-indan scaffold and biological targets (e.g., enzyme active sites) can be accurately predicted. This is crucial for structure-based drug design, potentially improving the potency and selectivity of new therapeutic agents derived from this scaffold. nih.gov

Furthermore, computational studies can elucidate the reaction mechanisms of both existing and unexplored synthetic routes. nih.gov Density Functional Theory (DFT) calculations can be used to map the energy profiles of catalytic cycles, such as in asymmetric transfer hydrogenation, helping to rationalize observed stereoselectivity and guide the design of more efficient chiral catalysts. For biocatalytic processes, modeling can help understand substrate binding in the enzyme's active site and the key interactions that govern enantioselectivity. researchgate.net These computational insights can significantly reduce the experimental effort required for catalyst and reaction optimization.

Future Directions in Novel Derivatization Strategies and Catalytic Approaches

The hydroxyl group and the chlorinated aromatic ring of this compound are prime sites for derivatization to generate novel compounds with enhanced properties. Future strategies should focus on creating libraries of derivatives for biological screening. Esterification and etherification of the alcohol are straightforward methods to modify the molecule's lipophilicity and steric profile. youtube.com Derivatization can also be employed to introduce fluorophores or other tags, aiding in analytical detection and quantification in complex matrices via techniques like HPLC. libretexts.orgnih.gov

In catalysis, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the chloro-position offer a powerful tool to introduce new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the structural diversity of accessible derivatives. Another promising avenue is the use of C-H activation, which could enable regioselective functionalization of the indan (B1671822) backbone, creating complex poly-substituted structures that are otherwise difficult to synthesize. nih.govmdpi.com

Catalytic approaches for the synthesis of the core structure should also continue to evolve. The development of heterogeneous catalysts for the Friedel-Crafts acylation step could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. rsc.orgnih.gov

| Functional Group | Derivatization Method | Common Reagent(s) | Purpose | Reference(s) |

| Hydroxyl (-OH) | Silylation | BSTFA, HMDS | Increase volatility for GC analysis. | youtube.com |

| Hydroxyl (-OH) | Acylation / Esterification | Benzoyl chloride, Acetic anhydride (B1165640) | Introduce UV-active groups for HPLC; modify biological activity. | libretexts.org |

| Hydroxyl (-OH) | Alkylation / Etherification | Pentafluorobenzyl bromide (PFB-Br) | Enhance detector response; modify properties. | libretexts.org |

| Chloro (-Cl) | Suzuki Coupling | Arylboronic acids, Palladium catalyst | Form new C-C bonds, creating biaryl structures. | organic-chemistry.org |

| Chloro (-Cl) | Buchwald-Hartwig Amination | Amines, Palladium catalyst | Form new C-N bonds, introducing amine functionalities. | organic-chemistry.org |

Outlook on the Expanded Utility of this compound in Academia and Industry

The future utility of this compound is poised for significant expansion in both academic and industrial spheres. In academia, its role as a chiral building block is of primary importance. The rigid indan scaffold is a privileged structure in medicinal chemistry, and the presence of both a hydroxyl group and a chlorine atom provides two distinct points for modification, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery programs. nih.gov Its derivatives could be investigated for a wide range of biological activities, including as potential anticancer, anti-inflammatory, or neuroprotective agents, building on the known bioactivities of the broader indanone class. beilstein-journals.orgresearchgate.net

Industrially, the compound serves as a key intermediate. Given that its precursor, 5-chloro-1-indanone, is used to produce the insecticide indoxacarb, derivatives of this compound could be explored for the development of new agrochemicals with potentially improved efficacy or different modes of action. chemicalbook.com In the pharmaceutical industry, the efficient synthesis of enantiopure forms of this compound via biocatalysis or asymmetric catalysis could position it as a valuable chiral intermediate for the manufacture of active pharmaceutical ingredients (APIs). tandfonline.comnih.govdu.ac.in As synthetic methodologies become more efficient and sustainable, the economic viability and industrial adoption of this compound and its derivatives are set to increase, solidifying its importance as a versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for (5-Chloro-indan-1-yl)-methanol, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via Friedel-Crafts alkylation or reduction of a ketone precursor (e.g., 5-chloro-indan-1-one) using NaBH₄ or LiAlH₄. Evidence from analogous indanone reductions (e.g., 5-chloro-1-indanone in ) suggests NaBH₄ in methanol at 0–5°C yields the alcohol with >90% efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. For scale-up, recrystallization in ethanol/water (70:30 v/v) improves purity to >99% .

- Critical Step : Pre-purify starting materials (e.g., 5-chloro-indan-1-one) via vacuum distillation to avoid by-products.

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- NMR :

- ¹H NMR : Expect signals for the indan methylene (δ 2.8–3.2 ppm, multiplet), aromatic protons (δ 6.9–7.3 ppm, split due to chloro substitution), and hydroxyl proton (δ 1.5–2.0 ppm, broad after D₂O exchange) .

- ¹³C NMR : Key peaks include C-Cl (δ 115–120 ppm) and the alcohol-bearing carbon (δ 65–70 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 182.6 (calculated for C₁₀H₁₁ClO). Fragmentation peaks at m/z 165 (loss of -OH) confirm the alcohol moiety .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- GHS Classification : Based on structurally similar chlorinated alcohols (), anticipate GHS hazard codes H318 (eye damage) and H335 (respiratory irritation).

- Handling : Use fume hoods, nitrile gloves, and sealed reaction systems. Store under nitrogen at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with activated carbon; avoid aqueous washes due to environmental toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Methodological Answer:

- Steric Control : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric reductions of ketone precursors. demonstrates enantioselective reductions achieving >85% ee with (R)-BINAP/RuCl₃ .

- Solvent Effects : Polar aprotic solvents (e.g., THF) reduce racemization. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) .

Q. How can conflicting NMR data for this compound in literature be resolved?

Methodological Answer:

- Source Verification : Cross-reference spectral data from peer-reviewed journals (e.g., ) and authoritative databases (PubChem, NIST). Discrepancies often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify conformational exchange broadening. For example, indan ring puckering may cause splitting at 25°C but coalesce at −40°C .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Similar indanol derivatives () show MIC values of 32–64 µg/mL .

- Cytotoxicity : MTT assay on HEK-293 cells. Pre-dose with 0.1–100 µM for 48 hours; LC₅₀ values >50 µM suggest low toxicity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Degradation : Conduct stress testing at 40°C/75% RH for 4 weeks. Analyze via HPLC (C18 column, methanol/water 60:40). Stability decreases by <5% in amber vials but >20% in clear glass due to photodegradation .

- Oxidation Mitigation : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical formation .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. The chloro group’s para position on indan enhances electrophilicity at the benzylic carbon (ΔG‡ ~25 kcal/mol) .

- Docking Studies : AutoDock Vina can predict binding to enzymes like cytochrome P450; logP (2.1) suggests moderate membrane permeability .

Q. How can discrepancies in reported melting points be addressed?

Methodological Answer:

Q. What strategies reconcile open-data sharing with proprietary research constraints?

Methodological Answer:

- Data Anonymization : Share synthetic protocols without exact catalyst loadings (e.g., “1–5 mol%”). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

- Ethical Compliance : Consult institutional review boards (IRBs) before publishing toxicity data, adhering to GDPR for EU collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.